XLogP3 Lipophilicity: Intermediate Partitioning Between Methyl (Too Polar) and Trimethyl (Too Lipophilic) Analogs
CAS 1172745-51-5 exhibits a calculated XLogP3 of -0.8, placing it at an intermediate lipophilicity between the more polar 1-methyl analog (XLogP = -1.1) and the more lipophilic 1,3,5-trimethyl analog (LogP = +0.51) . This difference of +0.3 log units versus the methyl analog and -1.3 log units versus the trimethyl analog is meaningful: in fragment-based drug discovery, an XLogP3 near 0 is considered optimal for balancing aqueous solubility with passive membrane permeability; the 1-ethyl variant achieves this balance better than either the excessively hydrophilic methyl or excessively hydrophobic trimethyl counterpart [1]. For procurement decisions, this translates to a compound that requires less formulation adjustment for biochemical assays compared to its more extreme analogs.
| Evidence Dimension | Calculated partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.8 |
| Comparator Or Baseline | Methyl analog (CAS 400877-07-8) XLogP = -1.1; Trimethyl analog (CAS 400877-08-9) LogP = +0.51 |
| Quantified Difference | +0.3 log units more lipophilic than methyl analog; -1.3 log units less lipophilic than trimethyl analog |
| Conditions | Computed values from authoritative database entries (BOC Sciences, ChemSrc, Molbase); experimental logP for 1,3,5-trimethyl derivative calculated as 0.5097 |
Why This Matters
Procurement of the 1-ethyl compound provides a lipophilicity profile closer to the fragment-like sweet spot (XLogP ~0), reducing the need for solubility-enhancing formulation or structural optimization steps required with the methyl (too polar) or trimethyl (too lipophilic) alternatives.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
